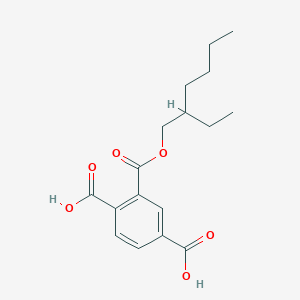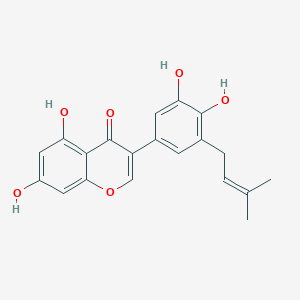
Glycyrrhisoflavone
説明
Glycyrrhisoflavone is a natural product found in Glycyrrhiza uralensis, Psorothamnus arborescens var. minutifolius, and other organisms . It has a molecular formula of C20H18O6 .
Synthesis Analysis
Isoflavones, including Glycyrrhisoflavone, are ecophysiologically active secondary metabolites derived from the phenylpropanoid pathway, mostly found in leguminous plants . A study showed that the expression of phenylpropanoid/flavonoid pathway genes, such as phenylalanine ammonia-lyase (PAL), chalcone synthase (CHS), and flavanone 3’-hydroxylase (F3’H), is significantly induced in AtMYB12-overexpressing hairy roots .
Molecular Structure Analysis
The molecular weight of Glycyrrhisoflavone is 354.4 g/mol . The IUPAC name is 3-[3,4-dihydroxy-5-(3-methylbut-2-enyl)phenyl]-5,7-dihydroxychromen-4-one .
Chemical Reactions Analysis
While specific chemical reactions involving Glycyrrhisoflavone are not detailed in the search results, it’s worth noting that flavonoids and isoflavonoids can undergo various biotransformation reactions such as hydroxylation, methylation, halogenation, glycosylation, dehydrogenation, cyclisation, and hydrogenation .
Physical And Chemical Properties Analysis
Glycyrrhisoflavone has a molecular weight of 354.4 g/mol, an XLogP3-AA of 4.2, a hydrogen bond donor count of 4, and a hydrogen bond acceptor count of 6 . Its topological polar surface area is 107 Ų .
科学的研究の応用
Anti-Cancer Properties : Glycyrrhizic acid, a related compound, inhibits tumor growth and angiogenesis in mice by targeting the ERK pathway, suggesting its potential as an anti-angiogenic therapeutic agent for cancer treatment (Kim, Choi, Kim, & Jeong, 2013).
Skin-Whitening Agent : Glyasperin C and glycyrrhisoflavone show potential as skin-whitening agents due to their strong tyrosinase inhibitory and melanin synthesis inhibitory activities (Kim, Seo, Lee, & Lee, 2005).
Cardioprotective Effects : Glycyrrhizic acid protects against isoproterenol-induced acute myocardial infarction in rats by acting as a powerful antioxidant and reducing myocardial lipid hydroperoxide and 8-isoprostane levels (Haleagrahara, Varkkey, & Chakravarthi, 2011).
Inhibition of Protein Tyrosine Phosphatase-1B : Prenylflavonoids from Glycyrrhiza uralensis roots, including glycyrrhisoflavone, inhibit protein tyrosine phosphatase-1B, which is significant for diabetes and obesity management (Li, Li, Wang, Asada, & Koike, 2010).
Neuroprotective Effect : Glycyrrhizin, a compound in licorice, shows potential as a therapeutic alternative for neurological disorders like traumatic brain injury, neuroinflammation, and Alzheimer's disease by inhibiting HMGB1 expression and reducing inflammatory cytokines (Paudel et al., 2020).
Enhancing Drug Bioavailability : Glycyrrhizin increases permeability and decreases elasticity of cell membranes, potentially improving drug delivery (Selyutina, Polyakov, Korneev, & Zaitsev, 2016).
Antiviral and Hepatoprotective Effects : Glycyrrhizic acid exhibits antiviral, anti-inflammatory, and hepatoprotective effects, improving liver function and immune status in various diseases (Sun, Zhao, Lu, Yang, & Zhu, 2019).
Immune and Antioxidant Activities : Glycyrrhiza glabra polysaccharides (GGP) treatment enhances immune activities and reduces oxidative stress (Hong, Wu, Ma, Liu, & He, 2009).
Reduction of Spinal Cord Ischemic Injury : Glycyrrhizin reduces spinal cord ischemic injury in rats by suppressing inflammatory cytokines and inhibiting HMGB1 release (Gong et al., 2011).
将来の方向性
Future research should focus on elucidating the generation mechanism of isoflavones and flavonoids in microorganisms to promote the utilization of these compounds in the pharmaceutical field . Additionally, the potential of a R2R3-MYB transcription factor (TF) AtMYB12, a known regulator of flavonoid biosynthesis in Arabidopsis, for metabolic engineering of the bioactive flavonoids in G. inflata hairy roots could be explored .
特性
IUPAC Name |
3-[3,4-dihydroxy-5-(3-methylbut-2-enyl)phenyl]-5,7-dihydroxychromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18O6/c1-10(2)3-4-11-5-12(6-16(23)19(11)24)14-9-26-17-8-13(21)7-15(22)18(17)20(14)25/h3,5-9,21-24H,4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOQWUUJQWPZLAT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC1=C(C(=CC(=C1)C2=COC3=CC(=CC(=C3C2=O)O)O)O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Glycyrrhisoflavone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



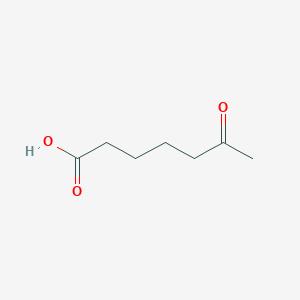
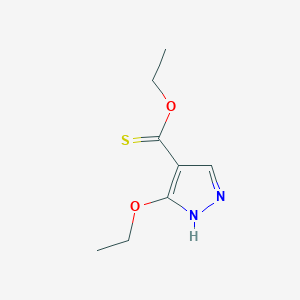



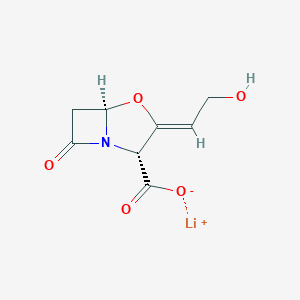
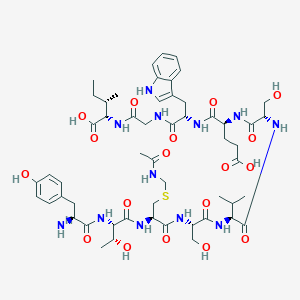
![(2Z)-2-[(E)-3-(3,3-Dimethyl-1-octylindol-1-ium-2-yl)prop-2-enylidene]-3,3-dimethyl-1-octylindole;iodide](/img/structure/B47779.png)


![3-Methylbicyclo[2.2.1]hepta-2,5-diene-2-carbonyl chloride](/img/structure/B47783.png)

